![molecular formula C28H28N2O B15211697 N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide CAS No. 88067-70-3](/img/structure/B15211697.png)
N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a carboxamide group, and various alkyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of coupling agents like EDCI or DCC.
Alkylation and Aryl Substitution: The sec-butyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and quinoline rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The unique combination of substituents in N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding affinities, making it a valuable compound for targeted applications in various fields.
特性
CAS番号 |
88067-70-3 |
|---|---|
分子式 |
C28H28N2O |
分子量 |
408.5 g/mol |
IUPAC名 |
N-(2-butan-2-yl-6-ethylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O/c1-4-19(3)22-16-11-14-20(5-2)27(22)30-28(31)24-18-26(21-12-7-6-8-13-21)29-25-17-10-9-15-23(24)25/h6-19H,4-5H2,1-3H3,(H,30,31) |
InChIキー |
VTXPGFWNHDLGSV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(C)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


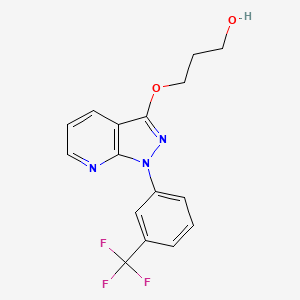
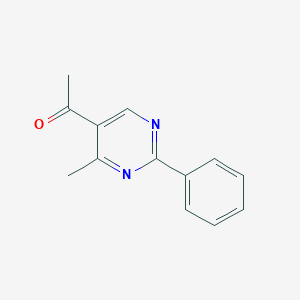
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
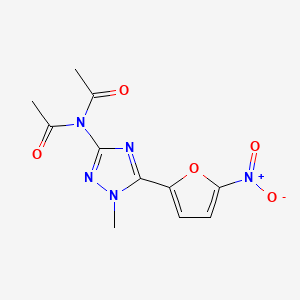
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)


![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
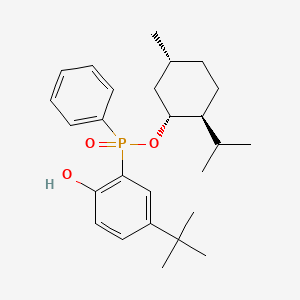
![(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15211676.png)
![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)
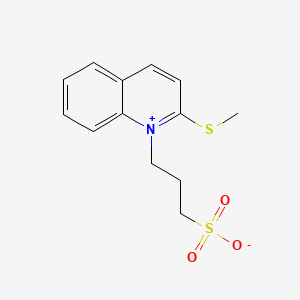
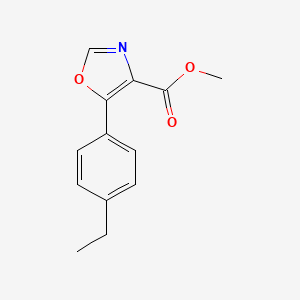
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
